2,2-Dimethyl-3-(1,3-thiazol-2-yl)propanal
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Overview
Description
2,2-Dimethyl-3-(1,3-thiazol-2-yl)propanal is an organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are found in various medicinal compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminothiazole with an appropriate aldehyde under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of thiazole derivatives often employs multi-step synthesis processes, including the use of catalysts and specific reaction conditions to optimize yield and purity. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(1,3-thiazol-2-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.
Major Products Formed
Oxidation: Formation of 2,2-Dimethyl-3-(1,3-thiazol-2-yl)propanoic acid.
Reduction: Formation of 2,2-Dimethyl-3-(1,3-thiazol-2-yl)propanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2,2-Dimethyl-3-(1,3-thiazol-2-yl)propanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(1,3-thiazol-2-yl)propanal involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-1,3-thiazole: Another thiazole derivative with similar structural features.
2-Methyl-1,3-thiazole: A simpler thiazole derivative with one methyl group.
3-(1,3-Thiazol-2-yl)propanal: A structurally similar compound without the additional methyl groups.
Uniqueness
2,2-Dimethyl-3-(1,3-thiazol-2-yl)propanal is unique due to the presence of two methyl groups at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and interaction with specific molecular targets, making it a valuable compound in various applications .
Properties
Molecular Formula |
C8H11NOS |
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Molecular Weight |
169.25 g/mol |
IUPAC Name |
2,2-dimethyl-3-(1,3-thiazol-2-yl)propanal |
InChI |
InChI=1S/C8H11NOS/c1-8(2,6-10)5-7-9-3-4-11-7/h3-4,6H,5H2,1-2H3 |
InChI Key |
YUYWXMUMJVULHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=NC=CS1)C=O |
Origin of Product |
United States |
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